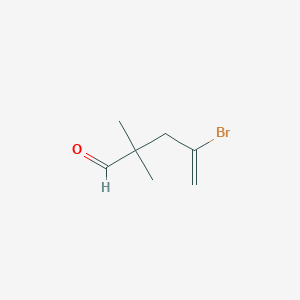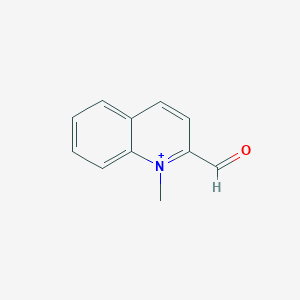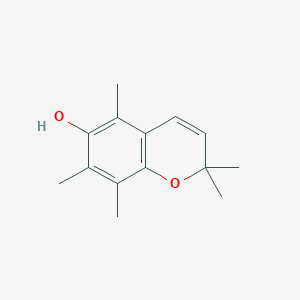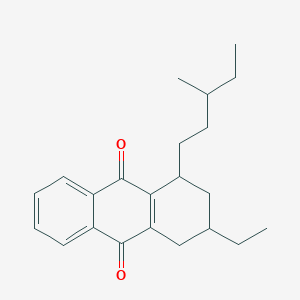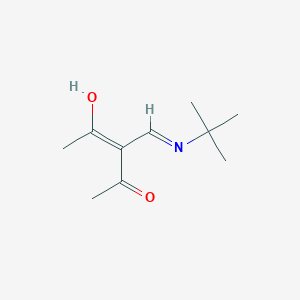
(E)-3-(tert-butyliminomethyl)-4-hydroxypent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(tert-butyliminomethyl)-4-hydroxypent-3-en-2-one is an organic compound that features a tert-butyl group, an iminomethyl group, and a hydroxyl group attached to a pentenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(tert-butyliminomethyl)-4-hydroxypent-3-en-2-one typically involves the condensation of a suitable aldehyde with a tert-butylamine derivative under controlled conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the imine bond. The hydroxyl group can be introduced through subsequent oxidation or reduction reactions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(tert-butyliminomethyl)-4-hydroxypent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine bond can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various acids or bases for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-3-(tert-butyliminomethyl)-4-hydroxypent-3-en-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biology, compounds with similar structures are often studied for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of the imine and hydroxyl groups can interact with biological targets, leading to potential therapeutic applications.
Medicine
In medicine, such compounds may be investigated for their pharmacological properties. The ability to modify the structure through chemical reactions allows for the design of molecules with specific biological activities.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of (E)-3-(tert-butyliminomethyl)-4-hydroxypent-3-en-2-one involves its interaction with molecular targets through its functional groups. The imine group can form hydrogen bonds or coordinate with metal ions, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imine-containing molecules, such as Schiff bases, and hydroxyl-containing compounds, such as alcohols and phenols. These compounds share some structural features but differ in their specific functional groups and overall reactivity.
Uniqueness
(E)-3-(tert-butyliminomethyl)-4-hydroxypent-3-en-2-one is unique due to the combination of the tert-butyl, iminomethyl, and hydroxyl groups on a pentenone backbone. This unique structure allows for specific interactions and reactivity that may not be observed in other similar compounds.
Propriétés
Formule moléculaire |
C10H17NO2 |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
(E)-3-(tert-butyliminomethyl)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C10H17NO2/c1-7(12)9(8(2)13)6-11-10(3,4)5/h6,12H,1-5H3/b9-7+,11-6? |
Clé InChI |
RSWGRAKJAQIIFU-GQCIWFOMSA-N |
SMILES isomérique |
C/C(=C(/C=NC(C)(C)C)\C(=O)C)/O |
SMILES canonique |
CC(=C(C=NC(C)(C)C)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


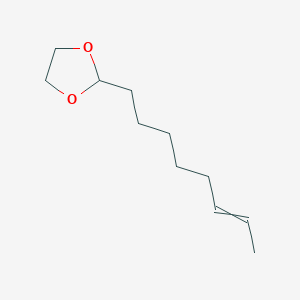

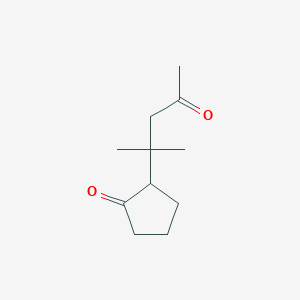
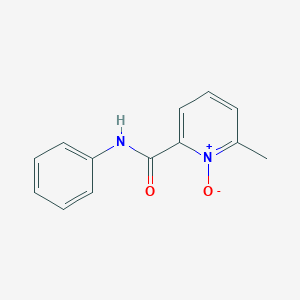
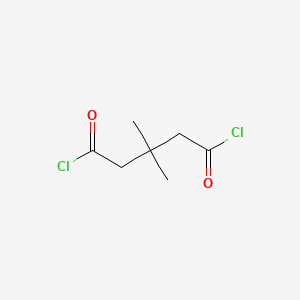
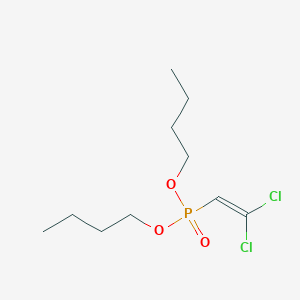
![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)
silane](/img/structure/B14634006.png)
